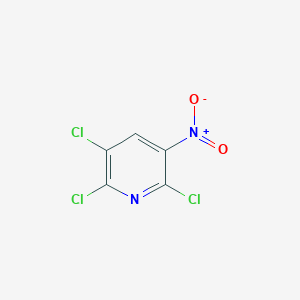

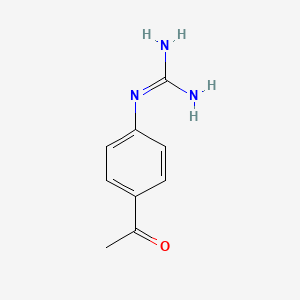

3-Thiophenecarboxaldehyde, 2,4,5-tribromo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

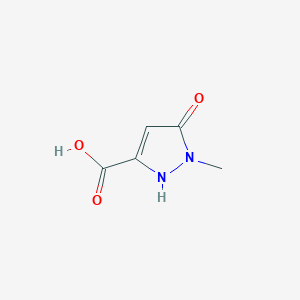

3-Thiophenecarboxaldehyde, also known as 2-Formylthiophene, is a heterocyclic compound . It is a thiophene substituted by a formyl group at position 3 . It has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides and acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .

Synthesis Analysis

3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides, acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .Molecular Structure Analysis

The molecular structure of 3-Thiophenecarboxaldehyde is represented by the SMILES string [H]C (=O)c1ccsc1 . The InChI key is RBIGKSZIQCTIJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Thiophenecarboxaldehyde has a vapor pressure of 0.31 mmHg at 20 °C. It is a liquid with a refractive index of 1.583 (lit.) and a boiling point of 194-196 °C (lit.) and 86-87 °C/20 mmHg (lit.). The density of 3-Thiophenecarboxaldehyde is 1.28 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Molecular Structure

- Efficient Synthesis Techniques : Research has highlighted methods for efficiently preparing derivatives of thiophenecarboxaldehyde, including tribromo variants, showcasing their utility in organic synthesis. For instance, an efficient synthesis pathway has been developed for Rubin's Aldehyde and its precursor, demonstrating the potential for creating complex organic molecules from simpler thiophene derivatives (Holst, Schollmeyer, & Meier, 2011).

- Dissymmetrization and π‐Conjugated Molecules : The dissymmetrization of benzothiadiazole through direct C–H arylation using thiophenecarboxaldehyde derivatives points to its role in creating symmetrical and unsymmetrical elongated π‐conjugated molecules for optoelectronic applications (Dall’Agnese et al., 2017).

- Decarbonylative Dibromination : A study on the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde with bromine underlines a novel method for functionalizing thiophenecarboxaldehyde derivatives, further expanding its utility in organic synthesis (Ajdačić et al., 2016).

Applications in Materials Science and Catalysis

- Organometallic Complexes : The formation of novel iron carbonyl complexes from thiophene-2-carboxaldehyde thiosemicarbazone showcases the compound's versatility in forming organometallic clusters with potential applications in catalysis and material science (Hong et al., 2004).

- Optoelectronic Properties : Thiophenecarboxaldehyde derivatives are utilized in the synthesis of donor-acceptor π-conjugated molecules, indicating their significance in the development of materials for optoelectronic applications (Dall’Agnese et al., 2017).

Safety And Hazards

properties

IUPAC Name |

2,4,5-tribromothiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISJOJVNWWFESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(SC(=C1Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484385 |

Source

|

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

CAS RN |

61200-58-6 |

Source

|

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)